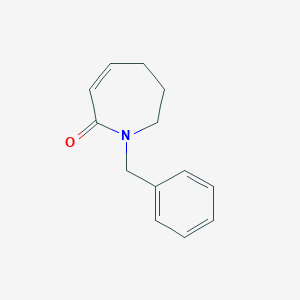
1-benzyl-1,5,6,7-tetrahydro-2H-azepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3,4-dihydro-2H-azepin-7-one is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,4-dihydro-2H-azepin-7-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine with a suitable diketone in the presence of a base can lead to the formation of the azepine ring . Another method involves the use of multicomponent heterocyclization reactions, where small or medium carbo-, oxa-, or azacyclanes are used as starting materials .
Industrial Production Methods
Industrial production of 1-benzyl-3,4-dihydro-2H-azepin-7-one typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
化学反応の分析
Types of Reactions
1-benzyl-3,4-dihydro-2H-azepin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the azepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepine oxides, while reduction can produce dihydroazepines .
科学的研究の応用
1-benzyl-3,4-dihydro-2H-azepin-7-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticonvulsant and antidepressant properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-benzyl-3,4-dihydro-2H-azepin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the central nervous system, leading to its potential effects on mood and behavior . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 1-benzyl-3,4-dihydro-2H-azepin-7-one include other azepines, such as:
- 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 1,3-dihydro-2H-benzo[d]azepin-2-ones
- Benzodiazepines
- Oxazepines
- Thiazepines
Uniqueness
What sets 1-benzyl-3,4-dihydro-2H-azepin-7-one apart from these similar compounds is its specific structure and the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct pharmacological properties .
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
1-benzyl-3,4-dihydro-2H-azepin-7-one |
InChI |
InChI=1S/C13H15NO/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-5,7-9H,2,6,10-11H2 |
InChIキー |
JGWKMNFFFCNAIO-UHFFFAOYSA-N |
正規SMILES |
C1CC=CC(=O)N(C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate](/img/structure/B13879677.png)
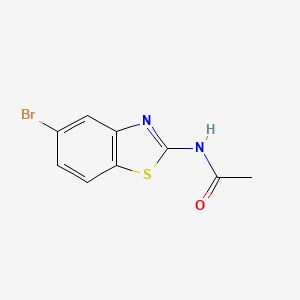
![3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine](/img/structure/B13879690.png)
![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
![6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13879694.png)
![1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone](/img/structure/B13879711.png)
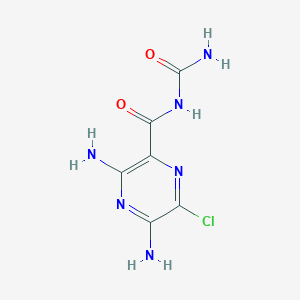
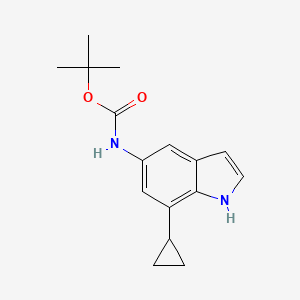
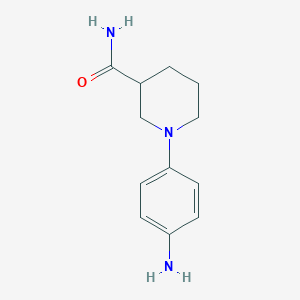


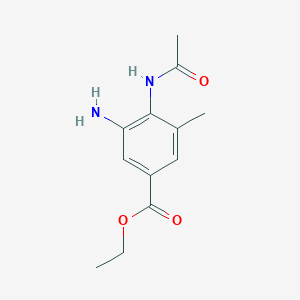
![4-[(4-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13879730.png)

